

Application Note: High-Efficiency Extraction of 3C-P Hydrochloride from Biological Matrices

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3C-P (hydrochloride)

Cat. No.: B1162873

[Get Quote](#)

Introduction & Scientific Context

3C-P is a synthetic psychedelic amphetamine, structurally characterized as the

-methyl homolog of proscaline.^{[1][2]} As a member of the "3C" family (related to 3C-E, 3C-B), it acts primarily as a 5-HT

receptor agonist.^[2] In forensic and clinical settings, the extraction of 3C-P from biological matrices presents specific challenges due to its amphiphilic nature—possessing both a lipophilic propoxy tail and a basic primary amine.

This guide provides two validated extraction workflows: Mixed-Mode Solid Phase Extraction (SPE) for high-throughput precision and Liquid-Liquid Extraction (LLE) for cost-effective, rapid analysis. Both protocols are designed to isolate the parent compound while minimizing matrix interferences (phospholipids, proteins, and salts).

Chemical Profile & Properties

Property	Value	Notes
IUPAC Name	1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine	
Formula	C H NO [1] [2] [3] [4] [5] [6] [7] · HCl	Salt form typically encountered
Molar Mass	253.34 g/mol (Free Base)	[M+H] = 254.2
pKa (Amine)	~9.6 - 10.0 (Estimated)	Based on amphetamine/mescaline analogs
LogP	~2.0 - 2.5	More lipophilic than mescaline (LogP 0.7)
Solubility	Water, Ethanol, DMSO	High solubility in acidic aqueous buffers

Sample Preparation Protocols

Protocol A: Mixed-Mode Cation Exchange (SPE)

Recommended For: Plasma, Serum, Urine Mechanism: Utilizes both hydrophobic retention (C18/Polymer) and electrostatic retention (Strong Cation Exchange - SCX). This "catch-and-release" mechanism offers the highest sample cleanliness.

Reagents Required[\[4\]](#)

- SPE Cartridges: Mixed-mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL.
- Loading Buffer: 0.1% Formic Acid in Water (pH ~2.5).

- Wash Solvent 1: 0.1% Formic Acid in Water.
- Wash Solvent 2: 100% Methanol (removes neutrals/acidic interferences).
- Elution Solvent: 5% Ammonium Hydroxide in Methanol (pH > 11).

Step-by-Step Methodology

- Sample Pre-treatment:
 - Plasma/Serum: Mix 200 μ L sample with 200 μ L Loading Buffer (acidifies sample to protonate 3C-P). Vortex for 30s. Centrifuge at 10,000 x g for 5 min to pellet particulates.
 - Urine: Dilute 1:1 with Loading Buffer. Hydrolysis (enzymatic) may be required if glucuronide metabolites are targeted, though 3C-P is primarily excreted unchanged or deaminated.
- Conditioning:
 - Add 1 mL Methanol to cartridge.
 - Add 1 mL Water to cartridge.
- Loading:
 - Load pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).
 - Mechanism:[8] 3C-P (positively charged at pH < 9) binds to the SCX moiety; hydrophobic tail binds to the polymer backbone.
- Washing:
 - Wash 1: 1 mL 0.1% Formic Acid (removes proteins/salts).
 - Wash 2: 1 mL 100% Methanol (CRITICAL STEP: Removes neutral lipids and hydrophobic interferences. 3C-P remains bound ionically).
- Elution:

- Elute with 2 x 500 μ L of 5% NH
OH in Methanol.
- Mechanism:[8] High pH deprotonates the amine (neutralizing the charge), releasing 3C-P from the sorbent.
- Reconstitution:
 - Evaporate eluate to dryness under N
at 40°C.
 - Reconstitute in 100 μ L Mobile Phase A/B (90:10).

Protocol B: Liquid-Liquid Extraction (LLE)

Recommended For: Whole Blood, Tissue Homogenates Mechanism: Exploits the pH-dependent solubility switch. At high pH, 3C-P becomes a neutral free base, partitioning into non-polar organic solvents.

Reagents Required[4]

- Extraction Solvent: Ethyl Acetate or 1-Chlorobutane (Chlorobutane provides cleaner extracts for blood).
- pH Adjustment: 1 M Sodium Hydroxide (NaOH) or Saturated Carbonate Buffer (pH 10-11).

Step-by-Step Methodology

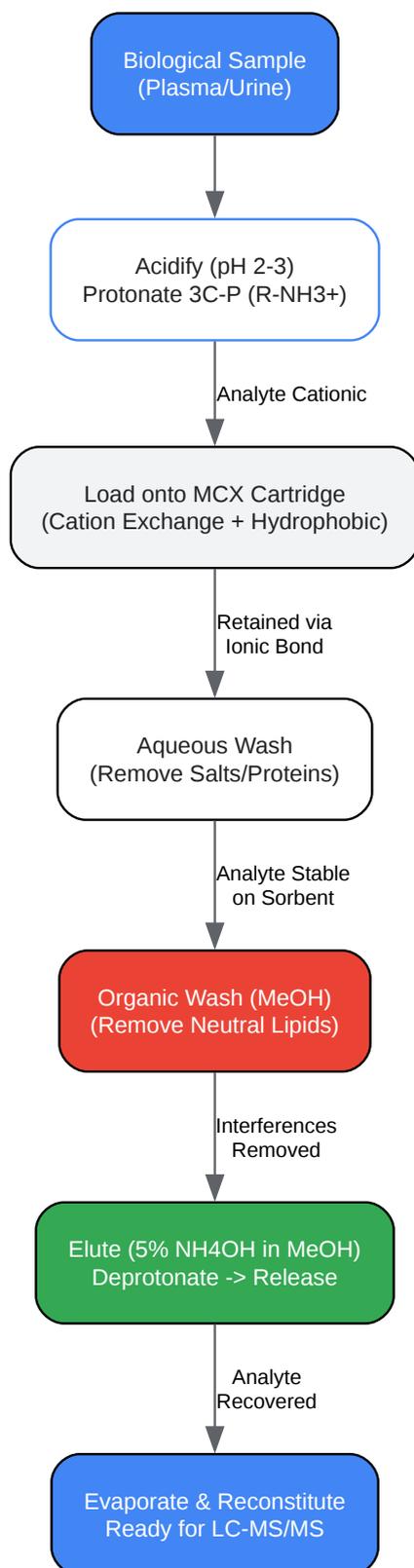
- Sample Pre-treatment:
 - Aliquot 200 μ L biological matrix into a glass tube.
 - Add 50 μ L Internal Standard (e.g., Mescaline-D9 or Amphetamine-D5).
- Basification:
 - Add 100 μ L 1 M NaOH or Carbonate Buffer. Vortex briefly.

- Check: pH must be > 11 to ensure 3C-P is in free-base form.
- Extraction:
 - Add 1 mL Extraction Solvent (Ethyl Acetate or Chlorobutane).
 - Vortex vigorously for 5 minutes or mechanically shake for 10 minutes.
 - Centrifuge at 3,000 x g for 5 minutes to separate phases.
- Transfer:
 - Transfer the upper organic layer to a clean glass tube. Avoid disturbing the aqueous/protein interface.
- Concentration:
 - Evaporate the organic layer to dryness under nitrogen stream at 40°C.
 - Note: Do not over-dry or use excessive heat, as free-base amphetamines can be volatile. Adding 10 µL of 1% HCl in methanol prior to drying can form the non-volatile salt, preventing loss.
- Reconstitution:
 - Reconstitute in 100 µL Initial Mobile Phase.

Workflow Visualization

The following diagrams illustrate the logical flow and chemical mechanisms for both protocols.

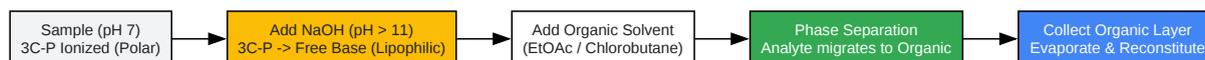
Diagram 1: Mixed-Mode SPE Logic Flow



[Click to download full resolution via product page](#)

Caption: Mixed-Mode SPE workflow exploiting the pKa of 3C-P for selective retention and cleanup.

Diagram 2: Liquid-Liquid Extraction (LLE) Mechanism



[Click to download full resolution via product page](#)

Caption: LLE mechanism relying on pH adjustment to shift 3C-P logD for organic partitioning.

Analytical Method (LC-MS/MS)

Once extracted, the sample requires sensitive detection. The following parameters are optimized for 3C-P.

- Column: C18 or Phenyl-Hexyl (e.g., Kinetex Biphenyl), 2.1 x 100 mm, 1.7 μ m. Phenyl phases offer superior selectivity for aromatic amphetamines.
- Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: 5% B to 95% B over 6 minutes.

Mass Spectrometry Transitions (ESI+)

Compound	Precursor (m/z)	Product (Quant)	Product (Qual)	Collision Energy (eV)
3C-P	254.2	195.1	178.1	20 - 30
Explanation	[M+H]	Loss of amine/propyl	Tropylium ion	Optimized per instrument

Note: The primary fragment for 3,4,5-trimethoxy analogs often involves the cleavage of the amine side chain. Validation with a reference standard is required to confirm exact product ions.

References

- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual grounding for 3C-P and Proscaline chemistry).
- Peters, F. T. (2007). Stability of analytes in forensic toxicology: Focus on recent data. *Forensic Science International*, 165(2-3), 150-154. (Protocol stability guidelines).
- UNODC. (2011). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. United Nations Office on Drugs and Crime. (Base methodology for substituted amphetamines).
- Center for Forensic Science Research and Education (CFSRE). (2025). NPS Discovery: New Drug Monographs. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3C-P - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 4-Propoxy-2,5-dimethoxy amphetamine | C₁₄H₂₃NO₃ | CID 542069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-PhPr-3,5-DMA - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 7. Proscaline|39201-78-0|Serotonin Receptor Agonist [benchchem.com]
- 8. agilent.com [agilent.com]

- To cite this document: BenchChem. [Application Note: High-Efficiency Extraction of 3C-P Hydrochloride from Biological Matrices]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1162873#extraction-of-3c-p-hydrochloride-from-biological-matrices>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com